![molecular formula C16H27N3O5S B5654132 1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one](/img/structure/B5654132.png)
1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one
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Overview
Description
The compound "1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one" represents a structurally complex molecule that involves multiple functional groups and stereochemistry. The relevance of this compound spans various fields, including organic chemistry and pharmacology, due to its intricate synthesis and potential biological activities.
Synthesis Analysis
The synthesis of related heterocyclic structures, like pyrrolopyridine and pyrazinopyridine derivatives, often involves multi-component reactions, including modifications of the Ugi reaction, to construct the core scaffold efficiently (Ilyin et al., 2006). These syntheses highlight the complexity and the innovative approaches required to assemble such molecules, emphasizing the need for precise control over reaction conditions to achieve the desired stereochemistry and functional group incorporation.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule features a combination of several heterocyclic rings, such as pyrrolopyridine and pyrazinopyridine cores, which are synthesized through creative adaptations of classical reactions. The structure often involves stereochemical considerations due to the presence of multiple chiral centers, which are crucial for the molecule's biological activity and physical properties.
Chemical Reactions and Properties
Compounds with similar structural frameworks exhibit a range of chemical reactivities, including reactions with nucleophiles, electrophiles, and participation in cycloaddition reactions. Their reactivity is significantly influenced by the presence of electron-withdrawing or donating groups, heteroatoms, and the inherent strain within the bicyclic or tricyclic systems (Goto et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are directly affected by their molecular structure. The presence of hydroxyl groups and ether linkages can lead to hydrogen bonding, impacting solubility in various solvents and the potential for crystal formation, which is critical for purification and characterization processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photostability, of the molecule can be influenced by its heterocyclic components and substituents. These properties are crucial for understanding the molecule's behavior in biological systems and its stability under physiological conditions.
properties
IUPAC Name |
1-[4-[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-oxobutyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5S/c20-10-9-17-7-8-19(14-12-25(23,24)11-13(14)17)16(22)4-2-6-18-5-1-3-15(18)21/h13-14,20H,1-12H2/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDQCCFSVLZOSU-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)N2CCN(C3C2CS(=O)(=O)C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CCCC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-oxobutyl]pyrrolidin-2-one |
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